molecular formula C9H12O2 B14297291 2-(1-Methoxyethyl)phenol CAS No. 111982-82-2

2-(1-Methoxyethyl)phenol

Cat. No.: B14297291
CAS No.: 111982-82-2
M. Wt: 152.19 g/mol
InChI Key: VSLRTPWMYWRLTI-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)phenol can be achieved through several methods. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a reaction with methoxide-bromide . Another method involves the Grignard reaction, where para-chlorophenol or para-bromophenol is reacted with magnesium in a solvent such as ether or tetrahydrofuran (THF) to produce the corresponding Grignard reagent. This reagent is then reacted with ethylene oxide to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of advanced techniques and equipment ensures high yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Sodium dichromate, chromium trioxide

    Reducing Agents: Sodium borohydride, tin(II) chloride

    Electrophiles: Halogens, nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)phenol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group in the phenol moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

2-(1-Methoxyethyl)phenol can be compared with other phenolic compounds such as:

    Phenol: A simple phenolic compound with a hydroxyl group attached directly to the benzene ring.

    4-Methoxyphenol: Contains a methoxy group (-OCH3) attached to the benzene ring in the para position relative to the hydroxyl group.

    2-Methoxyphenol (Guaiacol): Contains a methoxy group in the ortho position relative to the hydroxyl group.

Properties

CAS No.

111982-82-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(1-methoxyethyl)phenol

InChI

InChI=1S/C9H12O2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3

InChI Key

VSLRTPWMYWRLTI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)OC

Origin of Product

United States

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